molecular formula C22H26N2O2S B14983485 3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B14983485
M. Wt: 382.5 g/mol
InChI Key: VMGPMEFTJFSQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with methyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methyl groups and the carboxamide functionality. The pyrrolidine and thiophene rings are then incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The benzofuran core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the pyrrolidine and thiophene rings, making it less complex.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the methyl groups, potentially altering its biological activity.

Uniqueness

The presence of both the pyrrolidine and thiophene rings, along with the methyl-substituted benzofuran core, makes 3,5,6-trimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide unique. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3,5,6-trimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O2S/c1-14-11-17-16(3)21(26-19(17)12-15(14)2)22(25)23-13-18(20-7-6-10-27-20)24-8-4-5-9-24/h6-7,10-12,18H,4-5,8-9,13H2,1-3H3,(H,23,25)

InChI Key

VMGPMEFTJFSQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.